molecular formula C9H16O2 B2454863 [1-(Oxolan-2-yl)cyclobutyl]methanol CAS No. 2143421-44-5

[1-(Oxolan-2-yl)cyclobutyl]methanol

Cat. No.: B2454863
CAS No.: 2143421-44-5
M. Wt: 156.225
InChI Key: JWCYZIVRBGBNPI-UHFFFAOYSA-N
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Description

“[1-(Oxolan-2-yl)cyclobutyl]methanol” is a chemical compound with the IUPAC name (1-(tetrahydrofuran-2-yl)cyclobutyl)methanol . It has a molecular weight of 156.22 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 156.22 . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Novel Amide Derivatives : A study by Reddy et al. (2015) described the synthesis of novel amide derivatives using a three-component coupling of aldehydes, vinylcyclopropyl carbinols, and nitriles. This process, conducted at low temperatures, yielded a new class of oxabicycles and aryltetrahydrofuran derivatives with excellent selectivity.

  • Electrochemical Fluorination : Research by Takashi et al. (2005) explored the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol. They obtained perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers with a dioxolane ring, highlighting the potential of these compounds in fluorine chemistry.

  • Catalysis in Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing the Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. The study, found in this paper, demonstrated that the ligand forms a stable complex with CuCl, enabling efficient and selective cycloadditions under mild conditions.

  • Synthesis of Quinolines and Flavones : Kumar and Perumal (2007) conducted oxidative cyclization of amino and hydroxychalcones using FeCl3·6H2O–methanol. Their work, detailed in this article, synthesized quinolines and flavones, indicating the versatility of this methodology in synthesizing heterocyclic compounds.

  • Antimycobacterial Activity : Sriram et al. (2007) synthesized novel thiourea compounds including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea and evaluated their antimycobacterial activities. Their findings, published in this study, showed significant activity against multidrug-resistant Mycobacterium tuberculosis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[1-(oxolan-2-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYZIVRBGBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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